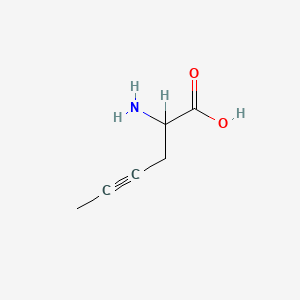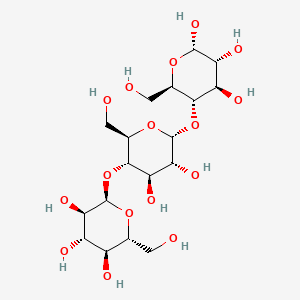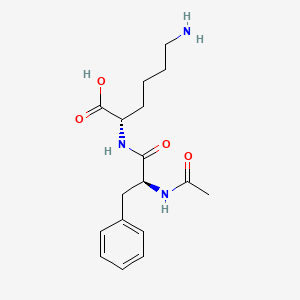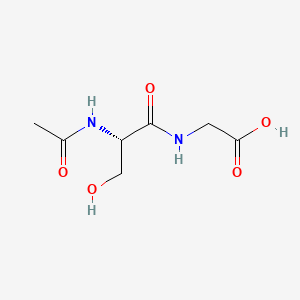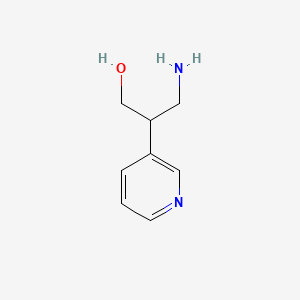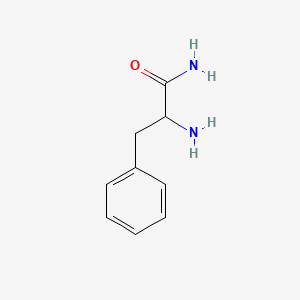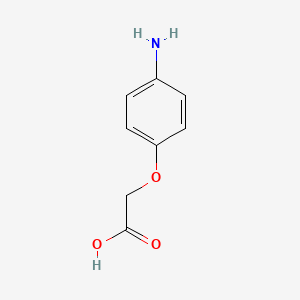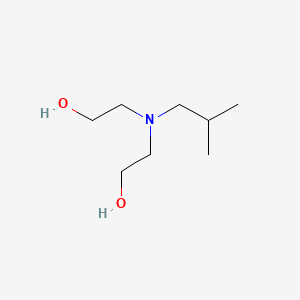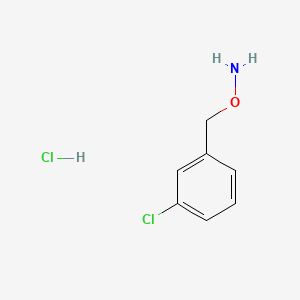
m-クロロベンジルヒドロキシルアミン塩酸塩
説明
O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
The exact mass of the compound O-(m-Chlorobenzyl)hydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O-(m-Chlorobenzyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(m-Chlorobenzyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
電気分析センシング
ヒドロキシルアミンは、医薬品、核燃料、半導体の製造における主要な原料であり、変異原性および発癌性物質です . m-クロロベンジルヒドロキシルアミン塩酸塩は、ヒドロキシルアミンの監視のための電気化学的方法に使用できます . これらの方法は、従来の研究室ベースの定量化方法とは対照的に、ポータブル、迅速、手頃な価格、シンプル、高感度、かつ選択性が高く、適切な制約を維持できるという利点があります .
医薬品の製造
前述のように、ヒドロキシルアミンは医薬品の製造における重要な原料です . ヒドロキシルアミンの誘導体であるm-クロロベンジルヒドロキシルアミン塩酸塩は、特定の医薬品の合成に使用できる可能性があります。
核燃料の製造
ヒドロキシルアミンは、核燃料の製造にも使用されています . したがって、m-クロロベンジルヒドロキシルアミン塩酸塩は、この分野でも使用できる可能性があります。
半導体の製造
半導体産業では、ヒドロキシルアミンは主要な原料として使用されています . ヒドロキシルアミンの誘導体であるm-クロロベンジルヒドロキシルアミン塩酸塩は、半導体の製造プロセスに使用できる可能性があります。
環境監視
ヒドロキシルアミンは、重要な環境汚染物質であることを考えると 、m-クロロベンジルヒドロキシルアミン塩酸塩は、環境監視および汚染制御に使用できる可能性があります。
ヒドロキサム酸誘導体の合成
m-クロロベンジルヒドロキシルアミン塩酸塩は、幅広い非活性化エステルからヒドロキサム酸誘導体の合成に使用できます . この反応は、-78 °Cで数分で起こります .
作用機序
Target of Action
O-(m-Chlorobenzyl)hydroxylamine hydrochloride, also known as O-(3-Chlorobenzyl)hydroxylamine hydrochloride, is a chemical compound used in the synthesis of hydroxylamines
Mode of Action
It is known to be used as a reagent in the synthesis of hydroxylamines .
Biochemical Pathways
It is primarily used as a reagent in chemical synthesis .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific context of its use .
Result of Action
It is primarily used as a reagent in the synthesis of hydroxylamines .
Action Environment
As a chemical reagent, its effectiveness and stability would likely depend on factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
O-(m-Chlorobenzyl)hydroxylamine hydrochloride plays a crucial role in various biochemical reactions. It is an effective reagent for preparing α-hydroxybenzylamines from α-hydroxyketones . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of hydroxylamines and hydroxyamates. These interactions are essential for the synthesis of various biochemical compounds, highlighting the importance of O-(m-Chlorobenzyl)hydroxylamine hydrochloride in biochemical research .
Cellular Effects
O-(m-Chlorobenzyl)hydroxylamine hydrochloride influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of O-(m-Chlorobenzyl)hydroxylamine hydrochloride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. These interactions can lead to changes in gene expression and enzyme activity, which are crucial for understanding the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(m-Chlorobenzyl)hydroxylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects .
Dosage Effects in Animal Models
The effects of O-(m-Chlorobenzyl)hydroxylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
O-(m-Chlorobenzyl)hydroxylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of O-(m-Chlorobenzyl)hydroxylamine hydrochloride within cells and tissues are crucial for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
O-(m-Chlorobenzyl)hydroxylamine hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes .
特性
IUPAC Name |
O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCEIVCWGWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952080 | |
| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29605-78-5 | |
| Record name | Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29605-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


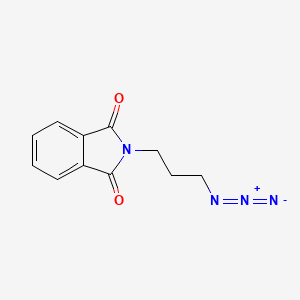
![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
